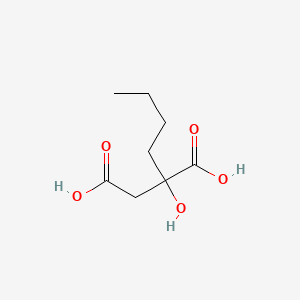

2-Butyl-2-hydroxybutanedioic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Butyl-2-hydroxybutanedioic acid, also known as 2-butyl-2-hydroxysuccinic acid, is a chemical compound with the CAS Number: 72720-95-7 . It has a molecular weight of 190.2 .

Molecular Structure Analysis

The InChI code for 2-Butyl-2-hydroxybutanedioic acid is1S/C8H14O5/c1-2-3-4-8 (13,7 (11)12)5-6 (9)10/h13H,2-5H2,1H3, (H,9,10) (H,11,12) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis

2-Butyl-2-hydroxybutanedioic acid is a powder at room temperature . It has a melting point of 118-120 degrees Celsius .Aplicaciones Científicas De Investigación

Bioresource and Chemical Industries

Malic acid, closely related to 2-Butyl-2-hydroxybutanedioic acid, is a four-carbon dicarboxylic acid widely used as a precursor in various industries. Its applications span the food, chemicals, and pharmaceutical sectors. Biological production of malic acid is gaining attention due to environmental concerns and the depletion of fossil fuels. Several production pathways, including non-oxidative, oxidative, and glyoxylate cycle pathways, have been developed. Recent advances in metabolic engineering and process optimization significantly enhance the production efficiency of malic acid (Dai et al., 2018).

Polymer and Chemical Synthesis

The tertiary carbon-containing 2-hydroxyisobutyric acid (2-HIBA), derived from 2-Butyl-2-hydroxybutanedioic acid, is recognized as a valuable building block for polymer synthesis. It offers pathways to a range of compounds, including methacrylic acid, isobutylene glycol, and oxide, through simple chemical transformations. The discovery of a bioisomerization reaction converting 3-hydroxybutyric acid to 2-HIBA opens prospects for entirely biotechnological processes, potentially replacing traditional chemical synthesis routes (Rohwerder & Müller, 2010).

Catalysis and Chemical Reactions

2-Butyl-2-hydroxybutanedioic acid and its derivatives are instrumental in catalytic processes and chemical reactions. For instance, the study of the alkylation of isobutane with 2-butene in ionic liquid media reveals the crucial role of various ions in the reaction process, influencing the reaction's efficiency and outcome (Yoo et al., 2004). Similarly, the photocatalytic degradation of hydroxybutanedioic acids in TiO2 aqueous suspension demonstrates the impact of hydroxyl substitution on degradation rates, offering insights into the complex interactions during photocatalysis (Irawaty et al., 2011).

Environmental and Green Chemistry

In the context of environmentally friendly chemistry, 2-Butyl-2-hydroxybutanedioic acid derivatives show potential in creating degradable polycarbonates. These compounds are synthesized through the copolymerization of carbon dioxide with bio-based epoxides. This process not only offers an eco-friendly alternative to conventional plastics but also integrates seamlessly with existing recycling processes, promoting the production of sustainable and degradable materials (Tsai et al., 2016).

Safety and Hazards

The compound is classified under the GHS05 pictogram, indicating that it is corrosive . The hazard statement is H318, which means it causes serious eye damage . The precautionary statements are P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P310 (Immediately call a POISON CENTER or doctor/physician) .

Propiedades

IUPAC Name |

2-butyl-2-hydroxybutanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O5/c1-2-3-4-8(13,7(11)12)5-6(9)10/h13H,2-5H2,1H3,(H,9,10)(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXQUGHNFRHZSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(=O)O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Butyl-2-hydroxybutanedioic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2460698.png)

![4-[2-(2H-Tetrazol-5-yl)propyl]aniline](/img/structure/B2460700.png)

![2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]-N-[4-(piperidin-1-yl)phenyl]acetamide](/img/structure/B2460703.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]bicyclo[6.1.0]nonane-9-carboxamide;hydrochloride](/img/structure/B2460704.png)

![3-chloro-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-2-methylpropyl)-5-(trifluoromethyl)-2-pyridinamine](/img/structure/B2460707.png)

![N-(2-ethoxyphenyl)-2-(4-isopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2460715.png)

![5-allyl-N-(5-chloro-2-methoxyphenyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2460718.png)

![[Amino-(5-methyl-2-propan-2-ylcyclohexyl)oxyphosphoryl]benzene](/img/structure/B2460719.png)